molecular formula C14H14N4OS2 B11630844 (6Z)-5-imino-2-(2-methylpropyl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-2-(2-methylpropyl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11630844
M. Wt: 318.4 g/mol
InChI Key: UGADEAMSDZPWDL-IYTUHVGOSA-N
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Description

(6Z)-5-imino-2-(2-methylpropyl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiadiazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-2-(2-methylpropyl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and pyrimidine precursors. The key steps in the synthesis may involve:

    Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thiourea and appropriate aldehydes or ketones.

    Fusion with Pyrimidine Ring: The thiadiazole ring is then fused with a pyrimidine ring through condensation reactions.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-2-(2-methylpropyl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetoacetate: A compound with a similar keto-enol tautomerism.

    Disilanes: Organosilicon compounds with unique electronic structures.

    Citrus Pectin-Derived Compounds: Tailored compounds with specific functional properties.

Properties

Molecular Formula

C14H14N4OS2

Molecular Weight

318.4 g/mol

IUPAC Name

(6Z)-5-imino-2-(2-methylpropyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C14H14N4OS2/c1-8(2)6-11-17-18-12(15)10(7-9-4-3-5-20-9)13(19)16-14(18)21-11/h3-5,7-8,15H,6H2,1-2H3/b10-7-,15-12?

InChI Key

UGADEAMSDZPWDL-IYTUHVGOSA-N

Isomeric SMILES

CC(C)CC1=NN2C(=N)/C(=C/C3=CC=CS3)/C(=O)N=C2S1

Canonical SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=CS3)C(=O)N=C2S1

Origin of Product

United States

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